2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide
Description
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound featuring a 3-oxo-indenyl core linked via an ether oxygen to an acetamide group, which is further substituted with a pyridin-4-ylmethyl moiety. The indenyl group provides a rigid, partially aromatic scaffold, while the pyridine and acetamide functionalities introduce hydrogen-bonding and polarity, making the compound a candidate for pharmacological or materials science applications.
Properties
IUPAC Name |
2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-4-2-13-1-3-14(9-15(13)16)22-11-17(21)19-10-12-5-7-18-8-6-12/h1,3,5-9H,2,4,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLPGDHUSGNTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several derivatives documented in the literature:
Table 1: Key Structural Comparisons
Key Observations :
Hydrogen-Bonding and Intermolecular Interactions
The pyridin-4-ylmethyl and acetamide groups in the target compound enable hydrogen-bond donor/acceptor interactions, critical for crystal packing or target binding. highlights the role of hydrogen-bond patterns in molecular aggregation, suggesting that the target’s pyridine and carbonyl groups may form robust networks akin to those in Py4MA .
Pharmacological and Functional Data (Inferred)
While direct data for the target compound are unavailable, analogues in were tested for cytokine modulation (e.g., IL-8, TNF-α) in cellular assays. The indenyl core’s rigidity in the target compound may enhance receptor binding compared to Py4MA’s simpler structure, though the absence of a benzimidazole (as in Compound 37) could reduce affinity for certain biological targets .
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